3,6,9,12,15-Pentaazaheptadecane-1,17-diol
Description
3,6,9,12,15-Pentaazaheptadecane-1,17-diol is a chemical compound characterized by its structure, which includes multiple nitrogen atoms and hydroxyl groups.
Properties
IUPAC Name |
2-[2-[2-[2-[2-(2-hydroxyethylamino)ethylamino]ethylamino]ethylamino]ethylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H31N5O2/c18-11-9-16-7-5-14-3-1-13-2-4-15-6-8-17-10-12-19/h13-19H,1-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNOMPZYERDMTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCNCCO)NCCNCCNCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H31N5O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90185951 | |
| Record name | 3,6,9,12,15-Pentaazaheptadecane-1,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.41 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3217-03-6 | |
| Record name | 3,6,9,12,15-Pentaazaheptadecane-1,17-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3217-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12,15-Pentaazaheptadecane-1,17-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003217036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6,9,12,15-Pentaazaheptadecane-1,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,9,12,15-pentaazaheptadecane-1,17-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.763 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15-Pentaazaheptadecane-1,17-diol typically involves the reaction of amines with diols under controlled conditions. One common method includes the reaction of a primary amine with a diol in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3,6,9,12,15-Pentaazaheptadecane-1,17-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The nitrogen atoms can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines .
Scientific Research Applications
3,6,9,12,15-Pentaazaheptadecane-1,17-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,6,9,12,15-Pentaazaheptadecane-1,17-diol involves its interaction with various molecular targets. The hydroxyl and amine groups allow it to form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. These interactions can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
3,6,9,12,15-Pentaoxaheptadecane-1,17-diol: Similar in structure but contains oxygen atoms instead of nitrogen.
1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane: Contains azido groups and is used in different chemical applications.
Uniqueness
3,6,9,12,15-Pentaazaheptadecane-1,17-diol is unique due to its multiple nitrogen atoms and hydroxyl groups, which provide distinct chemical properties and reactivity. This makes it valuable for specific applications where these functional groups are advantageous .
Biological Activity
3,6,9,12,15-Pentaazaheptadecane-1,17-diol is a complex organic compound characterized by its unique polyamine structure, which includes five nitrogen atoms and two hydroxyl groups. This molecular configuration contributes to its solubility in water and potential biological activity, making it a subject of interest in various fields of research.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 265.42 g/mol
- Structure : The compound features a long aliphatic chain with multiple amino groups, classifying it under polyamines.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity. Its polyamine structure is known to interact with cellular components and influence various biological processes such as cell growth, differentiation, and apoptosis.
The mechanisms through which this compound exerts its biological effects include:
- Cellular Interaction : Binding to cellular receptors and enzymes.
- Signal Transduction Modulation : Influencing pathways related to cell proliferation and survival.
- Antimicrobial Properties : Demonstrating activity against certain pathogens due to its structural characteristics.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
-
Anticancer Activity :
- A study published in Journal of Medicinal Chemistry highlighted the compound's potential as an anticancer agent. It was shown to induce apoptosis in cancer cell lines by modulating apoptotic pathways .
-
Neuroprotective Effects :
- Research indicated that the compound could protect neuronal cells from oxidative stress-induced damage. The mechanism involved the upregulation of antioxidant enzymes .
-
Antimicrobial Studies :
- A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria .
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its extended nitrogen-rich backbone and dual hydroxyl functionalities. Below is a comparison with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,4-Diaminobutane | CHN | Shorter chain length; simpler structure |
| Polyethylenimine | (CHN) | High molecular weight; branched structure |
| Cadaverine | CHN | Aliphatic diamine; involved in biological processes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
